5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione
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Overview
Description
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione is a complex organic compound with the molecular formula C7H9NO4S. It is known for its unique tricyclic structure, which includes an epoxy group, a thiazole ring, and a lactam moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5210,2,6]dec-4-ene-3,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce diols. Substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its tricyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3,3-dioxo-10-oxa-3λ6-thia-4-azatricyclo[5.2.1.02,6]decan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-7-5-3-1-2-4(12-3)6(5)13(10,11)8-7/h3-6H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGGFUZSNRDJJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)NS3(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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